Cas no 657-47-6 (3-Fluorobenzenesulfonic acid)

3-Fluorobenzenesulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluorobenzenesulfonic acid
- 3-Fluoro-benzenesulfonic acid
- Benzenesulfonic acid, 3-fluoro-
- 3-Fluor-benzolsulfonsaeure
- Benzenesulfonic acid,3-fluoro
- Fluorbenzol-3-sulfonsaeure
- m-Fluorbenzol-sulfonsaeure
- m-Fluorobenzenesulfonic acid
- AM101096
- 3-Fluorobenzenesulfonicacid
- 3-Fluorobenzene-1-sulfonic acid
- SY328018
- DTXSID20561385
- AKOS015939976
- 657-47-6
- A913961
- SCHEMBL2045020
- MFCD18837113
- FT-0764307
-
- MDL: MFCD18837113
- Inchi: InChI=1S/C6H5FO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10)
- InChI Key: QMCITVXMMYQIOC-UHFFFAOYSA-N
- SMILES: O=S(C1=CC=CC(F)=C1)(O)=O
Computed Properties
- Exact Mass: 175.99400
- Monoisotopic Mass: 175.99434335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- Density: 1.513
- PSA: 62.75000
- LogP: 2.15320
3-Fluorobenzenesulfonic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
3-Fluorobenzenesulfonic acid Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Fluorobenzenesulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F256770-100mg |
3-Fluorobenzenesulfonic acid |
657-47-6 | 100mg |
$ 185.00 | 2022-06-05 | ||
TRC | F256770-50mg |
3-Fluorobenzenesulfonic acid |
657-47-6 | 50mg |
$ 110.00 | 2022-06-05 | ||
TRC | F256770-250mg |
3-Fluorobenzenesulfonic acid |
657-47-6 | 250mg |
$ 365.00 | 2022-06-05 | ||
eNovation Chemicals LLC | K51314-1g |
3-Fluoro-benzenesulfonic acid |
657-47-6 | 95% | 1g |
$385 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770899-1g |
3-Fluorobenzenesulfonic acid |
657-47-6 | 98% | 1g |
¥16491.00 | 2024-05-05 | |
eNovation Chemicals LLC | K51314-2g |
3-Fluoro-benzenesulfonic acid |
657-47-6 | 95% | 2g |
$485 | 2024-05-25 | |
eNovation Chemicals LLC | K51314-10g |
3-Fluoro-benzenesulfonic acid |
657-47-6 | 95% | 10g |
$655 | 2024-05-25 | |
Ambeed | A347335-1g |
3-Fluorobenzenesulfonic acid |
657-47-6 | 95+% | 1g |
$580.0 | 2024-08-02 | |
eNovation Chemicals LLC | K51314-5g |
3-Fluoro-benzenesulfonic acid |
657-47-6 | 95% | 5g |
$655 | 2025-02-27 |
3-Fluorobenzenesulfonic acid Related Literature
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Additional information on 3-Fluorobenzenesulfonic acid
Introduction to 3-Fluorobenzenesulfonic Acid (CAS No. 657-47-6)
3-Fluorobenzenesulfonic acid, identified by the chemical compound code CAS No. 657-47-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a sulfonic acid group at the 3-position of a fluorinated benzene ring, has garnered considerable attention due to its versatile applications in drug development, material science, and specialty chemical manufacturing. The presence of both a fluorine atom and a sulfonic acid moiety imparts unique electronic and steric properties, making it a valuable building block for synthesizing more complex molecules.
The structural uniqueness of 3-Fluorobenzenesulfonic acid arises from the combination of a benzene ring substituted with a fluorine atom at the 3-position and a sulfonic acid group at another position. This arrangement influences its reactivity and solubility characteristics, making it particularly useful in various chemical transformations. The sulfonic acid group, being highly polar, enhances water solubility, while the fluorine atom introduces electron-withdrawing effects that can modulate reaction pathways in organic synthesis.
In recent years, 3-Fluorobenzenesulfonic acid has been extensively studied for its role in pharmaceutical synthesis. Its ability to serve as a precursor for more complex heterocyclic compounds has made it indispensable in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to synthesize fluorinated aromatic sulfonamides, which are known for their enhanced bioavailability and metabolic stability. These derivatives have shown promise in treating various diseases, including inflammatory disorders and infectious conditions.
Moreover, the pharmaceutical industry has explored the use of 3-Fluorobenzenesulfonic acid in the synthesis of protease inhibitors and kinase inhibitors, which are critical in targeting specific enzymatic pathways involved in diseases such as cancer and autoimmune disorders. The fluorine atom's ability to influence molecular interactions has been particularly beneficial in designing drugs that exhibit high selectivity and potency. Recent studies have highlighted its application in developing antiviral agents, where the fluorinated aromatic core contributes to improved viral inhibition.
Beyond pharmaceuticals, 3-Fluorobenzenesulfonic acid finds applications in material science, particularly in the synthesis of liquid crystals and organic semiconductors. The electron-withdrawing nature of the sulfonic acid group and the fluorine atom enhances charge transport properties, making it suitable for use in optoelectronic devices. Researchers have utilized this compound to develop novel materials with improved thermal stability and electrical conductivity, which are essential for next-generation electronic components.
The industrial production of 3-Fluorobenzenesulfonic acid typically involves fluorination followed by sulfonation of benzene derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly synthesis methods, reducing waste generation and energy consumption. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
Recent academic research has also focused on understanding the mechanistic aspects of reactions involving 3-Fluorobenzenesulfonic acid. By elucidating reaction pathways at a molecular level, scientists aim to optimize synthetic protocols and develop new methodologies for constructing complex molecules. Techniques such as computational chemistry and spectroscopic analysis have been instrumental in gaining insights into these processes.
The versatility of 3-Fluorobenzenesulfonic acid extends to its role as a ligand in coordination chemistry. Its ability to coordinate with transition metals has been exploited in catalytic systems designed for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds essential for drug synthesis. Such applications underscore its importance not only as an intermediate but also as a functional component in advanced chemical transformations.
In conclusion,3-Fluorobenzenesulfonic acid (CAS No. 657-47-6) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it an invaluable reagent for developing innovative solutions in medicine and technology. As research continues to uncover new uses for this compound,3-Fluorobenzenesulfonic acid is poised to remain at the forefront of chemical innovation.
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